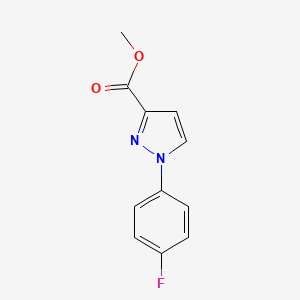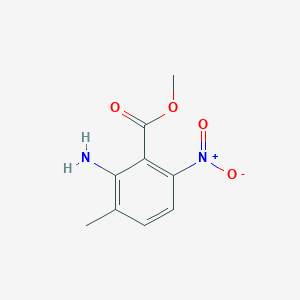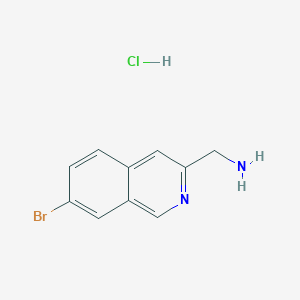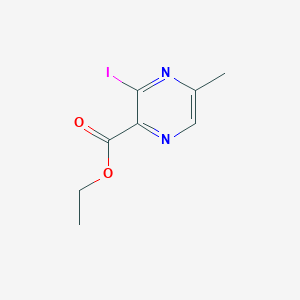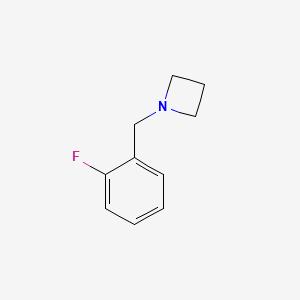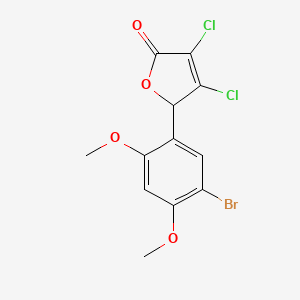
5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,4-dimethoxybenzaldehyde to form 5-bromo-2,4-dimethoxybenzaldehyde . This intermediate is then subjected to further reactions, including chlorination and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate and bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
5-Bromo-2,4-dimethoxyaniline: Another related compound with similar structural features.
(5-Bromo-2,4-dimethoxyphenyl)(methyl)sulfane: Shares the bromine and methoxy groups but differs in other functional groups.
Uniqueness
The uniqueness of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9BrCl2O4 |
|---|---|
Molekulargewicht |
368.00 g/mol |
IUPAC-Name |
2-(5-bromo-2,4-dimethoxyphenyl)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C12H9BrCl2O4/c1-17-7-4-8(18-2)6(13)3-5(7)11-9(14)10(15)12(16)19-11/h3-4,11H,1-2H3 |
InChI-Schlüssel |
CLLJHIAJQMDHKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


